molecular formula C10H16N2O4 B14886191 N-[[2-Morpholinoethyl]]maleamic acid

N-[[2-Morpholinoethyl]]maleamic acid

Cat. No.: B14886191
M. Wt: 228.24 g/mol
InChI Key: FHTNKHDZDFOFAB-OWOJBTEDSA-N
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Description

N-maleamic acid is a maleamic acid derivative characterized by a morpholinoethyl substituent attached to the nitrogen atom of the maleamic acid backbone. Maleamic acids are synthesized via aminolysis of maleic anhydride with primary amines, forming a structure with both amide and carboxylic acid functionalities .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(E)-4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15)/b2-1+

InChI Key

FHTNKHDZDFOFAB-OWOJBTEDSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C(=O)O

Canonical SMILES

C1COCCN1CCNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for N-substituted Maleamic Acids

Direct Reaction of Primary Amines with Maleic Anhydride

The most common and straightforward method for preparing N-substituted maleamic acids involves the direct reaction between a primary amine and maleic anhydride. This reaction is typically very facile and can be accomplished in quantitative yield. This approach applies directly to the synthesis of N-[[2-Morpholinoethyl]]maleamic acid.

The general reaction scheme is as follows:

Primary amine + Maleic anhydride → N-substituted maleamic acid

For this compound specifically, 2-morpholinoethylamine is reacted with maleic anhydride.

Reaction Considerations

When synthesizing N-substituted maleamic acids, it is advisable to add the amine slowly to a solution containing a stoichiometric excess of maleic anhydride. This precaution prevents potential "Michael addition" of the amine across the carbon-carbon double bond of the maleamic acid, which can occur as a side reaction.

Specific Methods for Synthesizing this compound

Direct Synthesis from 2-Morpholinoethylamine and Maleic Anhydride

Patent literature reveals a direct method for preparing this compound by reacting N-(3-amino ethyl) morpholine (2-morpholinoethylamine) with maleic anhydride. This approach yields the target compound in high purity.

Experimental Procedure

A typical procedure involves:

  • Dissolving 2-morpholinoethylamine in an appropriate solvent
  • Adding maleic anhydride slowly at controlled temperature (typically between 0-40°C)
  • Stirring the reaction mixture for a specified period (usually 1-2 hours)
  • Isolating the product through filtration or solvent removal

Alternative Approach with Controlled Reaction Conditions

Another approach utilizes controlled reaction conditions to optimize yield and purity:

  • Suspending maleic anhydride in an organic solvent (such as toluene, ethylbenzene, or xylene)
  • Adding 2-morpholinoethylamine slowly at temperatures between 40-70°C
  • Maintaining the reaction mixture at the specified temperature for an additional hour
  • Collecting the product through appropriate isolation techniques

One-Pot Method for Direct Maleimide Formation

Some patents describe a more efficient method that bypasses the isolation of the maleamic acid intermediate, instead directly producing the corresponding maleimide. This approach could be modified to isolate the maleamic acid intermediate:

  • In an organic solvent, combining acid catalyst, catalyst fixture, and dehydration promoter
  • Adding 2-morpholinoethylamine to form an amine salt
  • Introducing maleic anhydride to form the maleamic acid
  • Halting the reaction before cyclodehydration occurs to isolate the maleamic acid intermediate

Reaction Parameters and Optimization

Solvent Selection

The choice of solvent significantly impacts the reaction efficiency. Common solvents used include:

Solvent Advantages Disadvantages
Toluene Good solubility, azeotropes with water Moderate toxicity
Ethylbenzene Higher boiling point, good solubility Higher cost than toluene
Tetrahydrofuran (THF) Excellent amine solubility Water-miscible, peroxide formation
Dimethylformamide (DMF) Excellent solubility High boiling point, difficult removal
Chlorobenzene Good thermal stability Environmental concerns

Temperature Control

Temperature control is critical for maximizing yield and minimizing side reactions:

Reaction Stage Optimal Temperature Range Rationale
Amine addition 0-40°C Prevents exothermic reaction runaway and side reactions
Completion reaction 40-70°C Ensures complete conversion
Workup Room temperature Facilitates handling and isolation

Molar Ratio Optimization

The molar ratio of reactants affects both yield and purity:

Molar Ratio (Maleic anhydride:Amine) Effect on Reaction
1:1 Theoretical stoichiometry, but may lead to incomplete conversion
1.1-1.2:1 Slight excess of anhydride ensures complete amine conversion
>1.5:1 Excess may complicate purification

Purification Techniques

Recrystallization

The crude this compound can be purified through recrystallization from appropriate solvent systems:

  • Isopropanol/acetone mixtures (75:25 volume ratio)
  • Ethanol/water systems
  • Toluene with cooling

Extraction and Washing

Purification can also be achieved through:

  • Washing with water to remove unreacted maleic acid
  • Organic layer extraction (using ethyl acetate or toluene)
  • Drying over anhydrous magnesium sulfate
  • Solvent removal under reduced pressure

Column Chromatography

For analytical or high-purity preparations, column chromatography using silica gel with appropriate solvent systems can be employed.

Analytical Characterization

Physical Properties

Typical physical properties of this compound include:

Property Value
Physical appearance White to off-white crystalline solid
Melting point Typically in the range of 110-130°C
Solubility Soluble in polar organic solvents, partially soluble in water

Spectroscopic Identification

Infrared Spectroscopy (IR)

Key IR absorption bands:

  • N-H stretching: ~3300-3400 cm⁻¹
  • C=O stretching (acid): ~1700-1720 cm⁻¹
  • C=O stretching (amide): ~1620-1650 cm⁻¹
  • C=C stretching: ~1600-1620 cm⁻¹
Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy shows characteristic signals:

  • Maleamic acid protons (CH=CH): ~6.2-6.5 ppm
  • Morpholine ring protons: ~3.5-3.8 ppm
  • Ethyl linker protons: ~2.4-2.6 and ~3.3-3.5 ppm
  • Amide proton (NH): ~8.0-8.5 ppm (can be broad)

Applications and Further Reactions

Conversion to Maleimide Derivatives

This compound serves as a precursor to the corresponding maleimide through cyclodehydration. This can be accomplished through:

  • Thermal cyclization (temperatures of 100-180°C)
  • Chemical dehydration using acetic anhydride with sodium acetate
  • Cyclization under azeotropic conditions with acid catalysts

Use in Polymer Chemistry

The compound can be incorporated into polymers through:

  • Addition reactions involving the double bond
  • Condensation reactions utilizing the carboxylic acid group
  • Cross-linking applications

Biomedical Applications

The morpholine group provides water solubility while the maleamic acid portion offers reactivity, making this compound useful in:

  • Drug delivery systems
  • Protein conjugation
  • Biomaterial development

Comparison of Preparation Methods

Method Advantages Disadvantages Yield Range
Direct reaction in toluene Simple, cost-effective May require purification 85-95%
Reaction in polar solvents (DMF, THF) Better solubility of reagents Solvent removal challenges 90-98%
Temperature-controlled synthesis Minimizes side reactions More complex setup 90-95%
One-pot approach Time-efficient Less control over intermediates 75-90%

Chemical Reactions Analysis

N-[[2-Morpholinoethyl]]maleamic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-[[2-Morpholinoethyl]]maleamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[2-Morpholinoethyl]]maleamic acid involves its ability to form stable amide bonds with other molecules. This reactivity is due to the presence of the carboxylic acid group in the maleamic acid structure, which can react with amines to form amide bonds. The compound can also undergo reversible transamidation reactions, allowing it to participate in dynamic combinatorial chemistry .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Maleamic acids share a common backbone but differ in substituents on the nitrogen atom, which significantly influence their physical and chemical properties.

Table 1: Substituent Effects on Maleamic Acid Derivatives

Compound Substituent Electron Effect C2–C3 Bond Length (Å) Key Structural Features
N-(2-Chloro-4-nitrophenyl) 2-Cl, 4-NO₂ (EWG*) Electron-withdrawing 1.327 Intramolecular O–H⋯O and N–H⋯Cl bonds
N-(2-Methylphenyl) 2-CH₃ (EDG**) Electron-donating 1.330 Anti-parallel C=O and O–H bonds
N-(4-Iodophenyl) 4-I (moderate EWG) Weakly deactivating N/A Melting point: 193–194°C
N-(2,5-Dichlorophenyl) 2-Cl, 5-Cl (EWG) Electron-withdrawing N/A Dihedral angles: 45.7° and 40.8°
Hypothetical: N- Morpholinoethyl (EDG) Electron-donating (via N) N/A Predicted: Enhanced solubility in polar solvents

EWG: Electron-withdrawing group; *EDG: Electron-donating group

  • Electron-withdrawing groups (e.g., nitro, chloro) increase acidity and stabilize hydrogen-bonded networks, as seen in N-(2-Chloro-4-nitrophenyl)maleamic acid .
  • Electron-donating groups (e.g., methyl, morpholinoethyl) reduce acidity and may enhance solubility in organic solvents . The morpholinoethyl group, with its tertiary amine and oxygen atoms, could introduce additional hydrogen-bonding sites and improve water solubility compared to aryl derivatives.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular packing and stability.

Table 2: Hydrogen Bonding in Maleamic Acid Derivatives

Compound Intramolecular Bonds Intermolecular Bonds Crystal Network Type
N-(2-Chloro-4-nitrophenyl) O–H⋯O, N–H⋯Cl N–H⋯O, O–H⋯O Infinite chains
N-(2-Methylphenyl) O–H⋯O N–H⋯O Zigzag chains along [0 0 1]
N-(2,5-Dichlorophenyl) O–H⋯O N–H⋯O, C–H⋯π Zigzag ribbons
N- (Predicted) O–H⋯O, N–H⋯O (morpholine) N–H⋯O, O–H⋯O (extended network) Likely 3D network
  • Intramolecular O–H⋯O bonds are common across derivatives, stabilizing planar maleamic acid moieties .

Reactivity :

  • Maleamic acids undergo cyclization to maleimides upon treatment with dehydrating agents (e.g., thionyl chloride). Electron-withdrawing aryl substituents favor higher yields of α-chloro-N-arylsuccinimides (84% for nitro-substituted derivatives) .
  • Morpholinoethyl substituents, being electron-donating, may slow cyclization but improve stability in aqueous environments.

Q & A

Q. Basic

  • FT-IR : Identifies functional groups (amide C=O at ~1650 cm⁻¹, carboxyl O-H at ~2500–3300 cm⁻¹) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯O and C–H⋯O) and dihedral angles between the morpholinoethyl group and maleamic acid moiety. Use SHELXL for refinement and WinGX/ORTEP-3 for visualization .
  • SEM : Analyzes surface morphology of polymeric derivatives .

How can computational methods elucidate the cyclodehydration mechanism of maleamic acids to maleimides, and what factors influence the maleimide/isomaleimide product ratio?

Q. Advanced

  • Mechanistic insights : PM3/AMSOL calculations reveal that cyclodehydration proceeds via an acyclic amide anion intermediate rather than cyclic intermediates. Substituent effects (e.g., aryl vs. alkyl groups) dictate product ratios by stabilizing specific transition states .
  • Key factors :
    • Electron-withdrawing groups (e.g., aryl) favor maleimide due to resonance stabilization.
    • Steric hindrance from bulky substituents may promote isomaleimide formation .

What experimental strategies can resolve contradictions in reported crystal structure conformations of maleamic acid derivatives?

Q. Advanced

  • Comparative analysis : Evaluate dihedral angles (e.g., phenyl ring vs. maleamic acid plane) and hydrogen-bonding patterns (intramolecular O–H⋯O vs. intermolecular N–H⋯O) across derivatives .
  • Validation tools : Employ structure validation software (e.g., PLATON) to check for missed symmetry or hydrogen-bond networks .
  • High-resolution data : Use synchrotron radiation or low-temperature crystallography to reduce thermal motion artifacts .

What methodologies are employed to assess the anticorrosion and antibacterial properties of polymeric films derived from maleamic acids?

Q. Applied Research

  • Electrochemical polarization : Measure corrosion current density (Icorr) in NaCl solutions (e.g., 3.5%) at varying temperatures (293–323 K) to calculate activation energy and inhibition efficiency .
  • Antibacterial assays : Use agar diffusion or broth dilution methods against S. aureus and E. coli, with polymer-coated substrates .
  • Morphology analysis : SEM/FT-IR to correlate film integrity with performance .

How should researchers address discrepancies between experimental and computational data in reaction mechanism studies of maleamic acid derivatives?

Q. Data Analysis

  • Cross-validation : Combine kinetic studies (e.g., reaction monitoring via NMR) with density functional theory (DFT) calculations to validate intermediates .
  • Isotopic labeling : Track proton transfer pathways (e.g., using D₂O) in cyclodehydration .
  • Error analysis : Quantify computational method limitations (e.g., semiempirical vs. ab initio) in predicting activation barriers .

What analytical techniques are utilized to trace maleamic acid formation in microbial degradation pathways, and how can metabolic intermediates be identified?

Q. Metabolic Studies

  • LC-MS/NMR : Profile metabolites (e.g., N-formylmaleamic acid, maleic acid) in degradation pathways. Use high-resolution MS for accurate mass determination .
  • Stable isotope probing : Incubate microbial consortia with ¹³C-pyridine to track incorporation into maleamic acid .
  • Pathway reconstruction : Combine genomic data (e.g., enzyme annotation) with metabolite profiling .

How do intramolecular hydrogen bonds influence the stability and reactivity of N-(2-Morpholinoethyl)maleamic acid?

Q. Advanced

  • Stabilization : Intramolecular O–H⋯O bonds reduce carboxyl group acidity, delaying hydrolysis. Antiparallel C=O and O–H conformations further stabilize the structure .
  • Reactivity : Hydrogen bonding may hinder cyclodehydration by locking the maleamic acid in a planar conformation, requiring higher temperatures for ring closure .

What are the challenges in crystallizing N-(2-Morpholinoethyl)maleamic acid, and how can solvent selection improve crystal quality?

Q. Methodological

  • Challenges : Polymorphism due to flexible morpholinoethyl group and competing intermolecular interactions.
  • Solutions :
    • Use ethanol or toluene for recrystallization to promote slow nucleation .
    • Additive screening (e.g., acetic acid) to stabilize specific hydrogen-bond networks .

How can electropolymerization parameters be optimized to enhance the performance of maleamic acid-based polymeric coatings?

Q. Applied Research

  • Electrode setup : Use low-carbon steel as the working electrode and H₂SO₄ (5 drops/100 mL) as the electrolyte for efficient polymerization .
  • Monomer concentration : 0.1% w/v N-(2-Morpholinoethyl)maleamic acid in aqueous solution to balance film thickness and adhesion .
  • Graphene oxide (GO) incorporation : 0.5–1.0 wt% GO improves anticorrosion efficiency by 30–40% via barrier effect .

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